molecular formula C19H15BrClFN2O4 B12473870 2-[(4-Bromo-2-chlorophenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate

2-[(4-Bromo-2-chlorophenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12473870
M. Wt: 469.7 g/mol
InChI Key: UCKIFDVRTWEURQ-UHFFFAOYSA-N
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Description

2-[(4-Bromo-2-chlorophenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a combination of halogenated aromatic rings and a pyrrolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-2-chlorophenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the halogenated aromatic amines and carboxylic acids, followed by coupling reactions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-2-chlorophenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[(4-Bromo-2-chlorophenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-2-chlorophenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-bromo-2-chlorophenyl)ethanol
  • 2-Amino-2-(4-fluorophenyl)ethanol
  • 2-Amino-2-(4-chlorophenyl)ethanol

Uniqueness

What sets 2-[(4-Bromo-2-chlorophenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H15BrClFN2O4

Molecular Weight

469.7 g/mol

IUPAC Name

[2-(4-bromo-2-chloroanilino)-2-oxoethyl] 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C19H15BrClFN2O4/c20-12-1-6-16(15(21)8-12)23-17(25)10-28-19(27)11-7-18(26)24(9-11)14-4-2-13(22)3-5-14/h1-6,8,11H,7,9-10H2,(H,23,25)

InChI Key

UCKIFDVRTWEURQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)OCC(=O)NC3=C(C=C(C=C3)Br)Cl

Origin of Product

United States

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